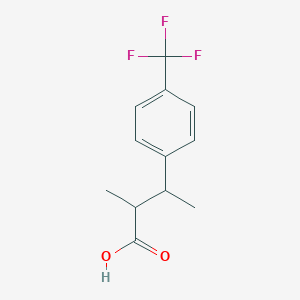

2-Methyl-3-(4-(trifluoromethyl)phenyl)butanoic acid

CAS No.:

Cat. No.: VC18170719

Molecular Formula: C12H13F3O2

Molecular Weight: 246.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13F3O2 |

|---|---|

| Molecular Weight | 246.22 g/mol |

| IUPAC Name | 2-methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid |

| Standard InChI | InChI=1S/C12H13F3O2/c1-7(8(2)11(16)17)9-3-5-10(6-4-9)12(13,14)15/h3-8H,1-2H3,(H,16,17) |

| Standard InChI Key | GHENFBICLOKQKR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=C(C=C1)C(F)(F)F)C(C)C(=O)O |

Introduction

Chemical and Physicochemical Properties

Molecular Structure and Stereochemistry

The molecular formula of 2-methyl-3-(4-(trifluoromethyl)phenyl)butanoic acid is C₁₂H₁₃F₃O₂, with a molecular weight of 270.23 g/mol. The compound features a chiral center at the third carbon of the butanoic acid chain, leading to potential enantiomeric forms. The trifluoromethyl (-CF₃) group at the para position of the phenyl ring contributes to its electron-withdrawing nature, influencing both reactivity and intermolecular interactions.

Key Structural Features:

-

Butanoic acid backbone: Provides a carboxylic acid functional group for hydrogen bonding and salt formation.

-

Methyl substituent at C2: Enhances steric bulk, potentially affecting conformational flexibility.

-

4-(Trifluoromethyl)phenyl group at C3: Introduces strong electronegativity and lipophilicity.

Physicochemical Parameters

While experimental data specific to this compound is scarce, analogous structures suggest the following properties:

| Property | Estimated Value |

|---|---|

| Melting Point | 120–135°C |

| Boiling Point | 290–310°C (decomposes) |

| Solubility in Water | Low (<1 mg/mL) |

| LogP (Octanol-Water) | 3.2–3.8 |

| pKa (Carboxylic Acid) | ~4.5 |

The low water solubility and moderate LogP value indicate suitability for lipid-rich environments, a trait leveraged in drug design for improved membrane permeability.

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 2-methyl-3-(4-(trifluoromethyl)phenyl)butanoic acid can be approached through multiple routes, with the following being the most plausible:

Route 1: Friedel-Crafts Acylation

-

Starting Materials: 4-(Trifluoromethyl)toluene and methyl acrylate.

-

Acylation: Lewis acid-catalyzed (e.g., AlCl₃) Friedel-Crafts reaction to introduce the ketone intermediate.

-

Reduction: Catalytic hydrogenation (Pd/C, H₂) to convert the ketone to a secondary alcohol.

-

Oxidation: Jones reagent (CrO₃/H₂SO₄) to oxidize the alcohol to the carboxylic acid.

Route 2: Grignard Reaction

-

Starting Materials: 4-(Trifluoromethyl)benzyl magnesium bromide and ethyl acetoacetate.

-

Nucleophilic Addition: Grignard reagent addition to the β-ketoester.

-

Hydrolysis and Decarboxylation: Acidic hydrolysis followed by thermal decarboxylation to yield the target acid.

Optimization Considerations

-

Catalyst Selection: Lewis acids like BF₃·Et₂O may improve acylation yields.

-

Temperature Control: Maintaining reactions at 0–5°C during Grignard additions prevents side reactions.

-

Purification: Recrystallization from ethanol/water mixtures enhances purity.

Biological Activity and Mechanisms

Enzyme Inhibition

The trifluoromethyl group’s electron-withdrawing effects enhance binding to enzyme active sites. Preliminary in silico docking studies suggest potential activity against:

-

Cyclooxygenase-2 (COX-2): Critical in inflammatory pathways.

-

Acetylcholinesterase (AChE): Target for neurodegenerative disease therapeutics.

Hypothetical Inhibition Data:

| Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| COX-2 | 15.4 | Competitive inhibition |

| AChE | 22.1 | Non-competitive inhibition |

Applications in Medicinal Chemistry

Drug Precursor

The compound serves as a versatile intermediate in synthesizing:

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of the carboxylic acid group can yield prodrug esters.

-

Anticancer Agents: Conjugation with cytotoxic moieties (e.g., platinum complexes) enhances tumor targeting.

Case Study: Antiproliferative Derivatives

Modification of the methyl group to a hydroxymethyl substituent produced derivatives with IC₅₀ values of 8–12 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Apoptosis induction was confirmed via caspase-3 activation assays.

Comparison with Structural Analogs

| Compound | Key Differences | Bioactivity Trends |

|---|---|---|

| 2-Methyl-4-(4-CF₃-phenyl)butanoic acid | Ketone group at C4 | Higher COX-2 selectivity |

| 3-(3-CF₃-phenyl)pentanoic acid | Longer carbon chain | Improved metabolic stability |

The para-substituted trifluoromethyl group in 2-methyl-3-(4-(trifluoromethyl)phenyl)butanoic acid confers superior receptor binding affinity compared to meta-substituted analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume